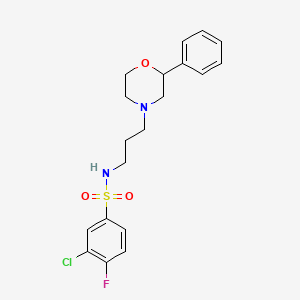
1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.197. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has been conducted on the synthesis, characterization, and potential applications of various pyrazole derivatives, including those related to 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carbaldehyde. For instance, studies have reported on the synthesis of novel chitosan Schiff bases based on heterocyclic moieties, highlighting the antimicrobial activity of these compounds against both gram-negative and gram-positive bacteria, as well as fungi, without showing cytotoxic activity (Hamed et al., 2020). Similarly, the synthesis of linearly bonded bis(pyrazole-4-carbaldehydes) and their derivatives has been explored for their potential applications (Papernaya et al., 2013).
Antimicrobial and Antioxidant Properties
Several studies have focused on designing, synthesizing, and evaluating the antimicrobial and antioxidant properties of pyrazole derivatives. One such study described the synthesis of a new series of pyrazole derivatives as potential antimicrobial agents, demonstrating broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016). Another research highlighted the catalytic synthesis and screening of novel chalcone derivatives with potent antioxidant agents, indicating potential for significant antioxidant activity (Prabakaran et al., 2021).
Structural Analysis and Molecular Modeling
The crystal structure and molecular modeling of pyrazole derivatives have also been extensively studied. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined, providing insights into the molecular arrangement and potential applications in designing new compounds (Xu & Shi, 2011). Additionally, pyrazole-based solid-state emissive NLOphores with TICT characteristics were synthesized and analyzed using DFT and TDDFT studies, showing promise in the field of optical materials (Lanke & Sekar, 2016).
Biological Screening and Applications
The biological screening of pyrazole derivatives has revealed various potential applications, including antimicrobial, antituberculosis, and antimalarial activities. A study on the synthesis and biological screening of novel 5-imidazopyrazole incorporated fused pyran motifs highlighted their significant in vitro antibacterial and antituberculosis activity (Kalaria et al., 2014).
Eigenschaften
IUPAC Name |
2-methyl-4-propan-2-ylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)7-4-9-10(3)8(7)5-11/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPYLEUOTYBHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N(N=C1)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2861917.png)
![3-(Prop-2-enoylamino)-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B2861918.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide dioxalate](/img/structure/B2861919.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2861920.png)

![Methyl 2-(4-bromophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2861922.png)


![N-(4-fluorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2861926.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(thiophene-2-amido)benzoate](/img/structure/B2861927.png)
![N-[(4-chlorophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide](/img/structure/B2861933.png)
![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861934.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2861937.png)
